N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide
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Overview
Description
N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and reactivity. These compounds have found applications in various fields, including medicinal chemistry, catalyst development, and nanomaterials .
Preparation Methods
The synthesis of N2-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Industrial production methods often involve the use of carbocation or radical intermediates due to their unique stability and reactivity compared to simple hydrocarbon derivatives .
Chemical Reactions Analysis
N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like hydrazine hydrate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields corresponding N-(1-adamantyl)carbothioamides .
Scientific Research Applications
N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and higher diamond-like bulky polymers . In biology and medicine, it has shown potential antimicrobial and hypoglycemic activities . Additionally, it is used in the development of thermally stable and high-energy fuels and oils .
Mechanism of Action
The mechanism of action of N2-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The high reactivity of adamantane derivatives allows them to interact with various biological molecules, leading to their biological effects . For example, the reaction of 1-adamantyl isothiocyanate with secondary amines results in the formation of N-(1-adamantyl)carbothioamides, which exhibit antimicrobial activity .
Comparison with Similar Compounds
N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide can be compared with other similar compounds, such as 1,3-dehydroadamantane and vinyl-disubstituted adamantanes . These compounds share the adamantane core structure but differ in their functional groups and reactivity. The unique structural properties of N2-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide, such as its thiophene ring and carboxamide group, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H23NOS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H23NOS/c1-10-3-15(20-11(10)2)16(19)18-17-7-12-4-13(8-17)6-14(5-12)9-17/h3,12-14H,4-9H2,1-2H3,(H,18,19) |
InChI Key |
VMKKRNMGCDIHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
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